

Navigating PEGylation: A Technical Guide to m-PEG4-NHS Esters

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Compound of Interest		
Compound Name:	m-PEG4-NHS ester	
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For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of methoxy-polyethylene glycol-N-hydroxysuccinimidyl esters (m-PEG-NHS esters), focusing on the common "m-PEG4" designation. It addresses a critical point of ambiguity in the nomenclature of these widely used PEGylation reagents, clarifying the properties of two distinct molecules often referred to by similar names. This guide will empower researchers to select the appropriate reagent and design effective bioconjugation strategies.

The "m-PEG4-NHS Ester" Ambiguity: A Tale of Two CAS Numbers

A significant challenge for researchers utilizing m-PEG-NHS esters is the inconsistent nomenclature, particularly for shorter PEG chains. The designation "m-PEG4-NHS ester" can refer to at least two different molecules, each with a unique CAS number, molecular formula, and molecular weight. Understanding these differences is paramount for reproducible and accurate scientific outcomes.

The core of the ambiguity lies in the numbering of the polyethylene glycol (PEG) units. Some suppliers enumerate the ether linkages, while others count the ethylene glycol monomer units. This discrepancy leads to the same "m-PEG4" name being applied to molecules with different PEG chain lengths.



Here, we delineate the key characteristics of the two primary molecules associated with the "**m-PEG4-NHS ester**" name to ensure clarity in your research and development endeavors.

Core Reagent Specifications

For precise experimental design and execution, it is crucial to identify the exact reagent being used. The following tables summarize the quantitative data for the two common "m-PEG4-NHS ester" variants.

Table 1: Properties of m-PEG-NHS Ester (CAS: 622405-78-1)

Property	Value
CAS Number	622405-78-1[1][2][3][4][5]
Molecular Formula	C14H23NO8
Molecular Weight	~333.34 g/mol
Common Synonyms	mPEG3-NHS

Table 2: Properties of m-PEG-NHS Ester (CAS: 874208-94-3)

Property	Value
CAS Number	874208-94-3
Molecular Formula	C16H27NO9
Molecular Weight	377.39 g/mol
Common Synonyms	m-PEG5-NHS ester

The Chemistry of PEGylation with NHS Esters

m-PEG-NHS esters are amine-reactive PEGylation reagents. The N-hydroxysuccinimidyl (NHS) ester functional group reacts with primary amines (e.g., the N-terminus of a protein or the side chain of a lysine residue) to form a stable amide bond. This reaction is typically carried out in a buffered solution at a slightly alkaline pH (7.2-8.5).



The methoxy (m-PEG) group at the other end of the molecule provides a chemically inert, hydrophilic shield around the conjugated molecule. This PEGylation process can impart several beneficial properties.

Key Advantages of PEGylation:

- Increased Solubility: The hydrophilic nature of the PEG chain enhances the solubility of hydrophobic molecules in aqueous media.
- Reduced Immunogenicity: The PEG chain can mask epitopes on the surface of proteins, reducing their recognition by the immune system.
- Improved Pharmacokinetics: The increased hydrodynamic volume of the PEGylated molecule can lead to reduced renal clearance and a longer circulation half-life.
- Enhanced Stability: PEGylation can protect proteins from proteolytic degradation.

Experimental Protocol: General Procedure for Protein PEGylation

The following is a generalized protocol for the PEGylation of a protein with an m-PEG-NHS ester. The optimal conditions (e.g., molar ratio of PEG to protein, reaction time, temperature) should be determined empirically for each specific application.

Materials:

- Protein of interest in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
- m-PEG-NHS ester (ensure you have the correct CAS number and molecular weight)
- Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to dissolve the m-PEG-NHS ester
- Reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5)
- Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
- Purification system (e.g., size-exclusion chromatography or ion-exchange chromatography)

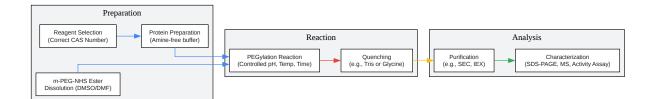


Procedure:

- Protein Preparation: Prepare the protein solution at a known concentration in the reaction buffer. Ensure the buffer is free of primary amines (e.g., Tris).
- PEG Reagent Preparation: Immediately before use, dissolve the m-PEG-NHS ester in anhydrous DMSO or DMF to a desired stock concentration.
- PEGylation Reaction: Add the m-PEG-NHS ester solution to the protein solution at a specific molar excess. The reaction is typically carried out at room temperature for 30 minutes to 2 hours, or at 4°C for a longer duration. Gentle mixing is recommended.
- Reaction Quenching: Stop the reaction by adding the quenching solution. The primary amines in the quenching solution will react with any excess m-PEG-NHS ester.
- Purification: Remove unreacted PEG reagent and purify the PEGylated protein using an appropriate chromatography method.
- Characterization: Analyze the PEGylated product using techniques such as SDS-PAGE, MALDI-TOF mass spectrometry, and functional assays to determine the degree of PEGylation and the retention of biological activity.

Logical Workflow for PEGylation Experiment

The following diagram illustrates the general workflow for a typical PEGylation experiment, from reagent selection to final product characterization.





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Caption: General workflow for a protein PEGylation experiment.

Application in Targeted Protein Degradation: PROTACs

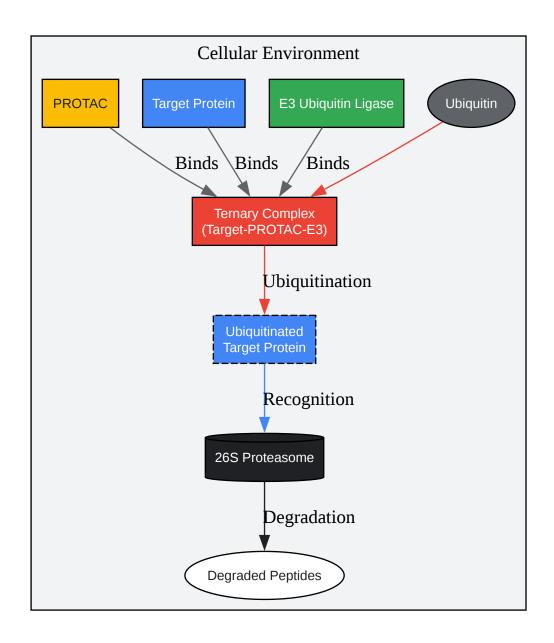
A significant application of m-PEG-NHS esters is in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The PEG linker in a PROTAC plays a crucial role in connecting the target-binding ligand and the E3 ligase-binding ligand. The length and flexibility of the PEG linker are critical for optimal ternary complex formation between the target protein, the PROTAC, and the E3 ligase. m-PEG-NHS esters can be used to conjugate the PEG linker to a ligand containing a primary amine.

Signaling Pathway: PROTAC-Mediated Protein Degradation

The following diagram illustrates the signaling pathway of PROTAC-mediated protein degradation.





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Caption: PROTAC-mediated targeted protein degradation pathway.

Conclusion

The successful application of m-PEG-NHS esters in research and drug development hinges on a clear understanding of the specific reagent being used. By recognizing the potential for ambiguity in nomenclature and carefully verifying the CAS number and molecular weight, researchers can ensure the accuracy and reproducibility of their PEGylation strategies. This guide provides the foundational knowledge to confidently utilize these versatile bioconjugation



reagents in a range of applications, from improving the pharmacokinetic profiles of therapeutic proteins to designing novel targeted protein degraders.

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